

# Dichlorotris(triphenylphosphine)ruthenium(II): A Cornerstone of Modern Catalysis

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An in-depth guide on the discovery, synthesis, and historical significance of RuCl<sub>2</sub>(PPh<sub>3</sub>)<sub>3</sub>, a pivotal complex in the advancement of homogeneous catalysis.

Dichlorotris(triphenylphosphine)ruthenium(II), with the chemical formula RuCl<sub>2</sub>(PPh<sub>3</sub>)<sub>3</sub>, is a coordination complex that has played a central role in the development of organometallic chemistry and homogeneous catalysis. Its discovery and the subsequent exploration of its reactivity have paved the way for numerous synthetic transformations, impacting fields from pharmaceuticals to materials science. This technical guide provides a comprehensive overview of the seminal work that introduced this remarkable catalyst, detailing its synthesis, structural characterization, and the early discoveries of its catalytic prowess.

## **Discovery and Initial Synthesis**

The journey of RuCl<sub>2</sub>(PPh<sub>3</sub>)<sub>3</sub> began in the mid-1960s with the pioneering work of Geoffrey Wilkinson and his research group. Their investigations into the coordination chemistry of ruthenium led to the first synthesis of this air-stable, 16-electron complex. The initial preparation was reported by T. A. Stephenson and G. Wilkinson in 1966, with a more detailed and refined procedure published in Inorganic Syntheses in 1970 by P. S. Hallman, T. A. Stephenson, and G. Wilkinson.[1]

The synthesis involves the reaction of hydrated ruthenium(III) chloride with an excess of triphenylphosphine in a refluxing methanol solution. The triphenylphosphine serves as both a ligand and a reducing agent, converting Ruthenium(III) to Ruthenium(II). The overall balanced chemical equation for this reaction is:



 $2 \text{ RuCl}_3 \cdot 3\text{H}_2\text{O} + 7 \text{ PPh}_3 \rightarrow 2 \text{ RuCl}_2(\text{PPh}_3)_3 + \text{OPPh}_3 + 2 \text{ HCl} + 5 \text{ H}_2\text{O}[1]$ 

This straightforward procedure yielded a chocolate-brown crystalline solid, which was found to be soluble in various organic solvents like benzene and chloroform.

# Experimental Protocol: Synthesis of RuCl<sub>2</sub>(PPh<sub>3</sub>)<sub>3</sub>

The following protocol is based on the well-established method for the synthesis of Dichlorotris(triphenylphosphine)ruthenium(II).

#### Materials:

- Ruthenium(III) chloride trihydrate (RuCl<sub>3</sub>·3H<sub>2</sub>O)
- Triphenylphosphine (PPh3)
- Methanol (reagent grade)

#### Procedure:

- A solution of triphenylphosphine (6.0 g, a significant excess) in methanol (100 ml) is brought to a boil in a flask equipped with a reflux condenser.
- To this boiling solution, a solution of ruthenium(III) chloride trihydrate (1.0 g) in methanol (50 ml) is added dropwise.
- The reaction mixture is maintained at a gentle reflux for approximately 10-15 minutes, during which time the color changes and a brown crystalline product precipitates.
- The mixture is then cooled to room temperature, and the product is collected by filtration.
- The collected solid is washed with a small amount of methanol and then with diethyl ether.
- The final product is dried under vacuum.

## Structural Characterization

The definitive structure of RuCl<sub>2</sub>(PPh<sub>3</sub>)<sub>3</sub> was elucidated by S. J. La Placa and J. A. Ibers in 1965 through single-crystal X-ray diffraction.[2][3] Their work revealed a five-coordinate,



distorted square pyramidal geometry around the central ruthenium atom. This was a significant finding as it provided a structural basis for understanding the complex's reactivity and catalytic activity.

The coordination sphere of the ruthenium center is occupied by two mutually cis-chloro ligands and three triphenylphosphine ligands. Two of the triphenylphosphine ligands occupy basal positions, while the third is in the apical position. The distortion from an ideal square pyramidal geometry is evident in the bond angles and lengths.

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
Ru-P (apical)	~2.23 Å
Ru-P (basal)	~2.37 Å and ~2.41 Å
Ru-Cl	~2.39 Å
Coordination Geometry	Distorted Square Pyramidal

Table 1: Key Crystallographic Data for RuCl<sub>2</sub>(PPh<sub>3</sub>)<sub>3</sub>[1]

A noteworthy feature of the solid-state structure is the presence of a weak agostic interaction between the ruthenium center and an ortho-hydrogen atom of one of the phenyl rings of a basal phosphine ligand. This interaction effectively fills the sixth coordination site, leading to a pseudo-octahedral geometry.[1]

# Early Catalytic Applications: A New Era in Homogeneous Catalysis

The true impact of RuCl<sub>2</sub>(PPh<sub>3</sub>)<sub>3</sub> became apparent with the discovery of its remarkable catalytic properties. This complex proved to be a versatile catalyst for a wide range of organic transformations, most notably in hydrogenation and oxidation reactions.

# **Hydrogenation Reactions**



Soon after its discovery, it was found that in solution, RuCl<sub>2</sub>(PPh<sub>3</sub>)<sub>3</sub> could activate molecular hydrogen, making it an effective homogeneous hydrogenation catalyst. The initial step in this process is the reaction of the complex with H<sub>2</sub> to form a dihydrido-ruthenium(IV) species. This active catalytic species can then transfer the hydrogen atoms to unsaturated substrates like alkenes and alkynes.

One of the earliest and most significant applications of RuCl<sub>2</sub>(PPh<sub>3</sub>)<sub>3</sub> was in the selective hydrogenation of terminal olefins. This discovery opened up new avenues for performing hydrogenations under mild conditions (room temperature and atmospheric pressure) with high selectivity, a significant advantage over traditional heterogeneous catalysts.

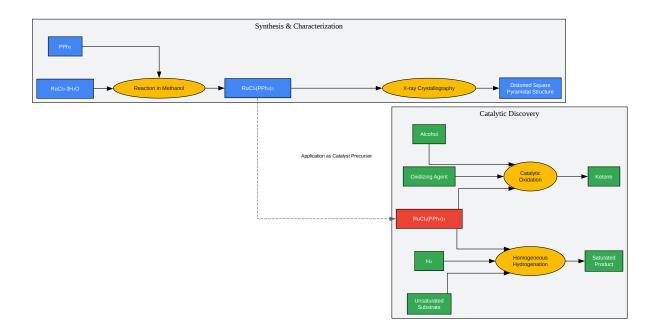
### **Oxidation Reactions**

In addition to its role in reduction, RuCl<sub>2</sub>(PPh<sub>3</sub>)<sub>3</sub> was also found to be a potent catalyst for oxidation reactions. It can catalyze the oxidation of a variety of organic substrates, including alcohols, using various oxidizing agents such as peroxides and N-oxides.[4][5] For instance, in the presence of N-methylmorpholine N-oxide, RuCl<sub>2</sub>(PPh<sub>3</sub>)<sub>3</sub> efficiently catalyzes the oxidation of secondary alcohols to ketones.[4]

# **Logical Workflow: From Synthesis to Catalysis**

The journey of RuCl<sub>2</sub>(PPh<sub>3</sub>)<sub>3</sub> from its synthesis to its application as a catalyst can be visualized as a logical progression of scientific inquiry.





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Figure 1: Logical workflow from the synthesis and characterization of RuCl<sub>2</sub>(PPh<sub>3</sub>)<sub>3</sub> to the discovery of its catalytic applications in hydrogenation and oxidation.



## Conclusion

The discovery and development of Dichlorotris(triphenylphosphine)ruthenium(II) marked a pivotal moment in the history of chemistry. The straightforward synthesis, coupled with its unique structural features, laid the groundwork for its extensive use as a homogeneous catalyst. The early investigations into its catalytic activity in hydrogenation and oxidation reactions demonstrated its versatility and opened the door to a vast array of new synthetic methodologies. Today, RuCl<sub>2</sub>(PPh<sub>3</sub>)<sub>3</sub> and its derivatives continue to be indispensable tools for researchers and scientists in both academic and industrial settings, a testament to the enduring legacy of this foundational organometallic complex.

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